molecular formula C9H18O3Si B8325428 2-(Trimethylsilyl)ethyl Acetoacetate

2-(Trimethylsilyl)ethyl Acetoacetate

Cat. No.: B8325428
M. Wt: 202.32 g/mol
InChI Key: BGPUVBDAKXSMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)ethyl acetoacetate is an organosilicon derivative of ethyl acetoacetate, where the ethyl group is substituted with a trimethylsilyl (TMS) moiety. This modification enhances its utility in organic synthesis, particularly as a protecting group or a precursor for nucleophilic reactions.

Properties

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

IUPAC Name

2-trimethylsilylethyl 3-oxobutanoate

InChI

InChI=1S/C9H18O3Si/c1-8(10)7-9(11)12-5-6-13(2,3)4/h5-7H2,1-4H3

InChI Key

BGPUVBDAKXSMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-(Trimethylsilyl)ethyl Acetoacetate with analogous esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
Ethyl Trimethylsilylacetate C₇H₁₆O₂Si 160.29 4071-88-9 Trimethylsilyl, ester
2-Trimethylsilylethyl Cyanoacetate C₈H₁₅NO₂Si 185.30 89634-33-3 Trimethylsilyl, cyano, ester
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 206.24 5413-05-8 Phenyl, ester, ketone
Ethyl 2-(4-Chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 10263-19-1 Chlorophenoxy, ester, ketone

Key Observations :

  • The trimethylsilyl group in this compound confers steric bulk and electron-withdrawing effects, enhancing stability against nucleophilic attack compared to non-silylated analogs like ethyl acetoacetate .
  • Cyanoacetate derivatives (e.g., 2-Trimethylsilylethyl Cyanoacetate) exhibit distinct reactivity due to the electron-withdrawing cyano group, enabling applications in peptide synthesis and cyclization reactions .
Ethyl Trimethylsilylacetate
  • Reactivity : Functions as a silylating agent, facilitating desilylation under acidic or alkaline conditions to generate reactive intermediates .
  • Applications : Used in synthesizing α,β-unsaturated esters and dibromo derivatives .
Ethyl 2-Phenylacetoacetate
  • Reactivity: The phenyl group stabilizes enolate intermediates, enabling aldol condensations and heterocyclic synthesis .
  • Applications : Precursor for pharmaceuticals and agrochemicals due to aromatic substitution capabilities .
Ethyl 2-(4-Chlorophenoxy)acetoacetate
  • Reactivity: The chlorophenoxy group enhances electrophilicity, promoting cross-coupling reactions .
  • Applications : Intermediate in herbicide and fungicide production .

Comparison with this compound :

  • The TMS group in the target compound likely improves thermal stability and solubility in non-polar solvents compared to phenyl or chlorophenoxy analogs .
  • Unlike cyanoacetates, the acetoacetate backbone retains keto-enol tautomerism, enabling chelation with metal catalysts .

Physical and Spectroscopic Properties

  • IR Spectroscopy: Silylated esters (e.g., ethyl trimethylsilylacetate) show characteristic Si–C stretching bands at ~1250 cm⁻¹ and C=O absorption near 1720 cm⁻¹ . Non-silylated analogs (e.g., ethyl acetoacetate) exhibit broader O–H stretches (3000–3450 cm⁻¹) due to enol tautomers .
  • ¹H-NMR : Protons adjacent to the TMS group in silylated compounds resonate upfield (δ 0.1–0.5 ppm) due to shielding effects, whereas phenyl-substituted analogs show aromatic protons at δ 7.0–7.5 ppm .

Stability and Handling

  • Silylated Compounds : Resistant to hydrolysis under neutral conditions but degrade in the presence of fluoride ions (e.g., TBAF) or strong acids .
  • Chlorophenoxy Derivatives: Sensitive to light and moisture, requiring inert storage conditions .

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